Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate
Description
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate is a heterocyclic compound characterized by an imidazo[2,1-b][1,3]thiazole core substituted with a nitro group at position 5 and a methyl ester-linked sulfanylacetate moiety at position 4. Its molecular formula is C₁₃H₉N₃O₄S₂, with a molecular weight of 335.36 g/mol and CAS number 343376-24-9 . The compound is classified as a nitroimidazole derivative, a class known for diverse biological activities, including antimicrobial and antitumor properties.
Properties
IUPAC Name |
methyl 2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S2/c1-15-5(12)4-17-6-7(11(13)14)10-2-3-16-8(10)9-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGGFVXNIONDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(N2C=CSC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b][1,3]thiazole structure. The nitration reaction introduces the nitro group at the 5-position of the imidazo[2,1-b][1,3]thiazole ring. Subsequent thiolation and esterification reactions lead to the formation of the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles replace the thiol group.
Major Products Formed:
Oxidation: Sulfonic acid derivatives
Reduction: Amines
Substitution: Various sulfur-containing compounds
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate has potential applications in biological research, particularly in the study of microbial metabolism and the development of antimicrobial agents. Its nitroimidazole core is known for its antimicrobial properties.
Medicine: The compound's antimicrobial properties make it a candidate for the development of new antibiotics. Research is ongoing to explore its efficacy against various bacterial strains and its potential use in treating infections.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals. Its unique structure and reactivity profile make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate exerts its effects involves its interaction with microbial cells. The nitro group is reduced by microbial enzymes, leading to the formation of reactive intermediates that damage cellular components, ultimately resulting in bacterial cell death. The molecular targets include bacterial DNA and proteins, disrupting essential cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their differentiating features:
Biological Activity
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate, with CAS No. 339008-01-4, is a compound that has garnered attention for its potential biological activities. Its molecular formula is and it weighs approximately 273.29 g/mol. The compound features a nitroimidazole moiety linked to a thiazole ring, which is known for its diverse biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that derivatives of nitroimidazole and thiazole possess antibacterial and antifungal properties. A recent study highlighted the effectiveness of certain nitroimidazole derivatives against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .
Table 1: Antimicrobial Activity of Nitroimidazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Bacillus cereus | 16 µg/mL |
| Compound C | Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to its ability to interfere with microbial DNA synthesis. Nitroimidazole compounds are known to generate reactive intermediates under anaerobic conditions, leading to DNA damage in target organisms . This mechanism is particularly relevant in the treatment of infections caused by anaerobic bacteria.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on the efficacy of nitroimidazole derivatives against Helicobacter pylori demonstrated that certain compounds inhibited bacterial growth effectively at concentrations as low as 15 µg/mL. The study concluded that modifications in the thiazole ring could enhance antibacterial potency .
- Fungal Inhibition : Another investigation assessed the antifungal activity of related compounds against Candida albicans. The results indicated that specific derivatives showed promising inhibition at concentrations ranging from 10 to 20 µg/mL, suggesting potential for therapeutic applications in fungal infections .
Research Findings
Recent literature emphasizes the structural importance of the nitro and thiazole groups in conferring biological activity. The presence of the nitro group is essential for the bioactivity of these compounds, as it plays a critical role in redox reactions that lead to microbial cell death .
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Activity Impact |
|---|---|
| Nitro Group | Essential for activity |
| Thiazole Ring | Enhances binding affinity |
| Sulfanyl Linkage | Modulates solubility |
Q & A
Q. Example Protocol :
Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the imidazothiazole core, nitro group (-NO₂), and sulfanylacetate methyl ester. For example, the methyl ester typically appears as a singlet at ~3.7 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (e.g., λ = 254 nm). Purity ≥98% is achievable with optimized methods .
Basic Question
- Anticancer Activity : Evaluated in glioblastoma (GBM) cell lines (e.g., U87, T98G) via apoptosis assays. ER stress pathway activation (e.g., CHOP, GRP78 markers) is a potential mechanism .
- Antimicrobial Screening : Nitroimidazole derivatives are tested against anaerobic bacteria (e.g., Clostridium) and protozoa (e.g., Trichomonas) using MIC assays .
Q. Experimental Design :
- Cell Viability : MTT or resazurin assays at 24–72 hr post-treatment .
- Mechanistic Studies : Western blotting for ER stress markers (e.g., cleaved caspase-3) .
How can researchers optimize the yield and purity of this compound during synthesis?
Advanced Question
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance S-alkylation reactivity .
- Temperature Control : Reflux conditions (70–80°C) improve reaction kinetics but avoid overheating to prevent nitro group decomposition .
- Purification : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) isolates the product .
Q. Yield Optimization Table :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity of thiol |
| Base | K₂CO₃ | Mild, avoids side reactions |
| Reaction Time | 4–6 hr | Balances completion vs. degradation |
What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
Advanced Question
- Core Modifications : Replace the nitro group with halogens (Cl, Br) or methyl to alter electron density and bioavailability .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid to assess solubility and target binding .
- Bioisosteric Replacement : Substitute the imidazothiazole with quinoxaline or benzothiazole rings to compare activity .
Q. Case Study :
- Derivatives with 2-phenylthiazol-4-yl substituents showed 3-fold higher antiproliferative activity in GBM cells than the parent compound .
How can contradictions in reported biological activity data be resolved?
Advanced Question
- Model-Specific Variability : Differences in cell line sensitivity (e.g., U87 vs. T98G glioblastoma cells) may explain divergent results .
- Assay Conditions : Varying incubation times (24 hr vs. 48 hr) or serum concentrations in media affect compound stability .
- Metabolic Activation : Nitroimidazoles require reductive activation; anaerobic vs. aerobic conditions drastically alter efficacy .
Q. Recommendations :
- Standardize protocols (e.g., 48 hr incubation, 10% FBS).
- Include positive controls (e.g., metronidazole for antimicrobial assays) .
What in vivo models are suitable for evaluating this compound’s therapeutic potential?
Advanced Question
Q. Key Metrics :
- Brain Penetration : AUC₀–24 (brain/plasma ratio) >0.3 indicates adequate BBB crossing .
- Toxicity : Monitor liver enzymes (ALT, AST) and body weight changes in chronic dosing studies .
What computational approaches predict the molecular targets and binding modes of this compound?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
